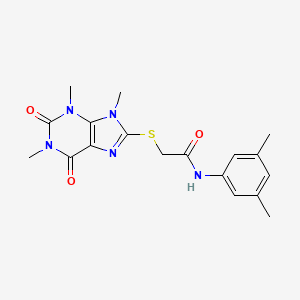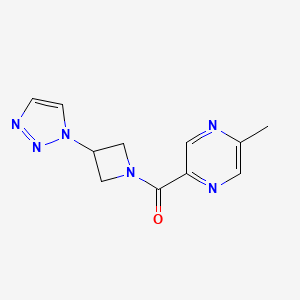![molecular formula C21H19FN2O2 B2410437 cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone CAS No. 477709-65-2](/img/structure/B2410437.png)
cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone is a synthetic compound that has garnered attention due to its complex structure and diverse chemical properties. This compound features a cyclopropyl group attached to a pyrazole ring, which is further substituted with a 2-fluorobiphenyl-4-yloxyethyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone involves multiple steps, starting with the formation of the pyrazole ring. The cyclopropyl group is introduced through cyclopropanation reactions, typically involving the use of diazo compounds and transition metal catalysts.
Industrial Production Methods
On an industrial scale, the synthesis might involve optimized conditions to ensure high yield and purity. These can include controlled temperature and pressure conditions, as well as the use of high-efficiency separation and purification techniques like crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound is capable of undergoing various types of reactions, such as:
Oxidation: : Can be achieved using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid.
Reduction: : Can be conducted using reducing agents like sodium borohydride or lithium aluminium hydride.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation Reagents: : Hydrogen peroxide, meta-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Major Products Formed
The major products of these reactions can vary but typically include oxidized or reduced forms of the original compound, or derivatives where the substituents have been replaced with new groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is often studied for its interesting reaction mechanisms and ability to form complex molecular architectures.
Biology
Biologically, derivatives of this compound may exhibit activity against various biological targets, making them potential candidates for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic properties, possibly in the treatment of diseases where its unique molecular structure allows it to interact effectively with biological targets.
Industry
Industrially, this compound may be used as an intermediate in the synthesis of other complex organic molecules, particularly those used in the pharmaceutical or agrochemical sectors.
Mecanismo De Acción
The mechanism by which cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone exerts its effects often involves interactions at the molecular level with specific enzymes or receptors. The pyrazole ring, in particular, may play a key role in binding to these targets, modulating their activity through structural changes or inhibition.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropyl(3-{1-[(2-chlorobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
Cyclopropyl(3-{1-[(2-bromobiphenyl-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone
Uniqueness
Cyclopropyl(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)methanone stands out due to the presence of the fluorine atom, which can significantly influence its chemical behavior and biological activity, potentially enhancing its selectivity and potency in comparison to its chlorine or bromine analogs.
Propiedades
IUPAC Name |
cyclopropyl-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c1-14(20-11-12-24(23-20)21(25)16-7-8-16)26-17-9-10-18(19(22)13-17)15-5-3-2-4-6-15/h2-6,9-14,16H,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYYLLJHWUNUQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C(=O)C2CC2)OC3=CC(=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B2410360.png)


![N-[2-(dimethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride](/img/structure/B2410365.png)


![(E)-N'-[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]-N-(2-ethoxyphenyl)methanimidamide](/img/structure/B2410371.png)


![2-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2410376.png)
